REACTION_CXSMILES
|
Cl.C[O:3][C:4](=O)[CH2:5][NH2:6].[OH-].[Na+].[C:10](=N)(OC)[CH2:11][CH2:12][CH2:13]C.CO[CH:20](OC)[N:21]([CH3:23])C.O=P(Cl)(Cl)[Cl:28]>CO.C1(C)C=CC=CC=1>[CH2:10]([C:20]1[NH:21][C:23]([Cl:28])=[C:5]([CH:4]=[O:3])[N:6]=1)[CH2:11][CH2:12][CH3:13] |f:0.1,2.3|
|
Name
|
|
Quantity
|
31.72 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(CN)=O
|
Name
|
|
Quantity
|
10.13 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
35.64 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
112 mmol
|
Type
|
reactant
|
Smiles
|
C(CCCC)(OC)=N
|
Name
|
|
Quantity
|
65.09 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCC)(OC)=N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 minutes, during which time the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The temperature dropped to -10° C
|
Type
|
CUSTOM
|
Details
|
rose again to 0° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for an additional 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
methanol and water were removed from the mixture by distillation in vacuo
|
Type
|
DISTILLATION
|
Details
|
118.5 g of POCl3 /toluene was distilled off
|
Type
|
ADDITION
|
Details
|
the residue was treated with 121 ml of ethyl acetate and 408 ml of water
|
Type
|
ADDITION
|
Details
|
The pH was adjusted to 1, by addition of 18 ml of 30 percent strength sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice
|
Type
|
WASH
|
Details
|
each time with 200 ml of ethyl acetate, and the combined organic phases were washed with 200 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was dried in a high vacuum
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)C=1NC(=C(N1)C=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.07 g | |
YIELD: PERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |